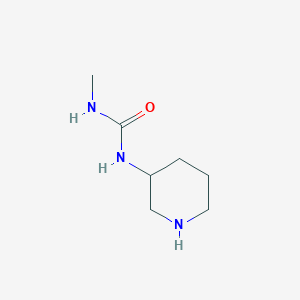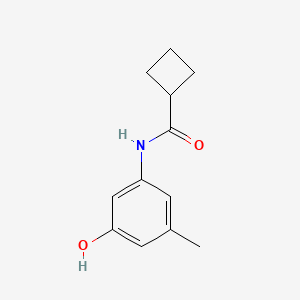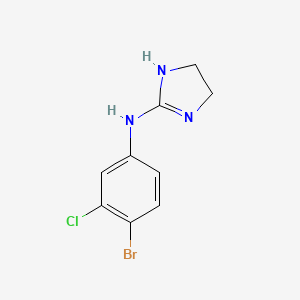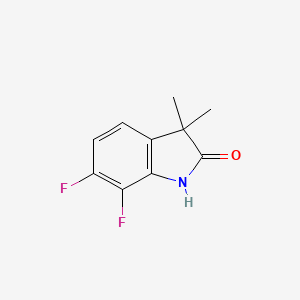![molecular formula C7H14N2 B13209168 2-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13209168.png)
2-[(Azetidin-1-yl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Azetidin-1-yl)methyl]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-1-yl)methyl]azetidine can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines with high regio- and stereoselectivity.
Another synthetic route involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method provides a straightforward and efficient way to prepare azetidine derivatives.
Industrial Production Methods
Industrial production of azetidines, including this compound, often relies on nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-1-yl)methyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce more saturated azetidine derivatives .
Scientific Research Applications
2-[(Azetidin-1-yl)methyl]azetidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Azetidin-1-yl)methyl]azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function . This reactivity is exploited in drug design to create molecules that can selectively target specific biological pathways.
Comparison with Similar Compounds
2-[(Azetidin-1-yl)methyl]azetidine can be compared with other similar compounds, such as:
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing rings commonly found in many natural products and pharmaceuticals.
The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between reactivity and stability, making it a versatile compound in various applications.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-(azetidin-2-ylmethyl)azetidine |
InChI |
InChI=1S/C7H14N2/c1-4-9(5-1)6-7-2-3-8-7/h7-8H,1-6H2 |
InChI Key |
UZGJDCWRNGCOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13209103.png)
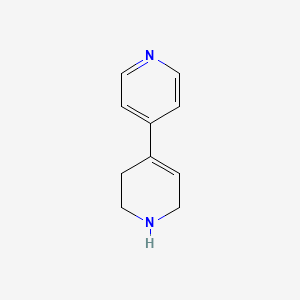
![2-Azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13209113.png)
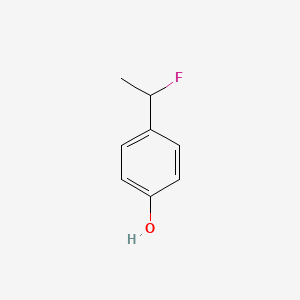
![{2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol](/img/structure/B13209134.png)
